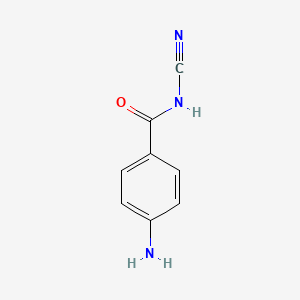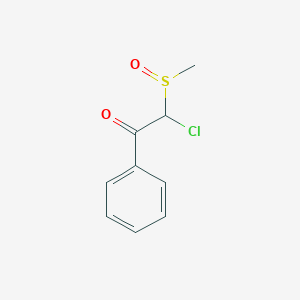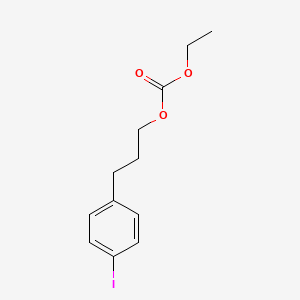
Ethyl 3-(4-iodophenyl)propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-iodophenyl)propyl carbonate is an organic compound that features an ethyl carbonate group attached to a 3-(4-iodophenyl)propyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodophenyl)propyl carbonate typically involves the reaction of 3-(4-iodophenyl)propanol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
3-(4-iodophenyl)propanol+ethyl chloroformate→Ethyl 3-(4-iodophenyl)propyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-iodophenyl)propyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include various substituted phenylpropyl carbonates.
Reduction: Products include ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation: Products include ethyl 3-(4-carboxyphenyl)propyl carbonate.
Applications De Recherche Scientifique
Ethyl 3-(4-iodophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-iodophenyl)propyl carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can be replaced by other functional groups, allowing the compound to be modified for various biological activities.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-iodophenyl)propyl carbonate can be compared with similar compounds such as:
- Ethyl 3-(4-bromophenyl)propyl carbonate
- Ethyl 3-(4-chlorophenyl)propyl carbonate
- Ethyl 3-(4-fluorophenyl)propyl carbonate
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain synthetic and medicinal applications.
Propriétés
Numéro CAS |
60075-79-8 |
|---|---|
Formule moléculaire |
C12H15IO3 |
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
ethyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)16-9-3-4-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
Clé InChI |
PWBZVZALMHJNQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCCCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


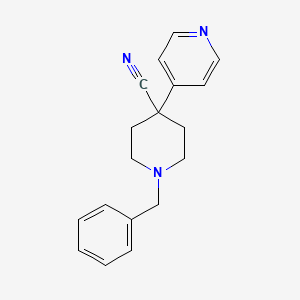
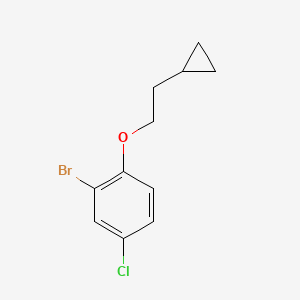
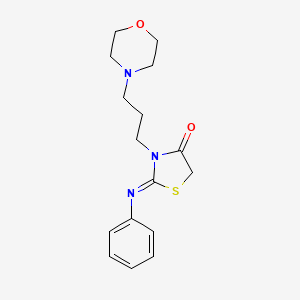
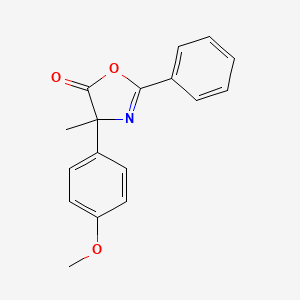
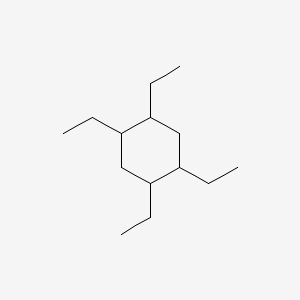
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
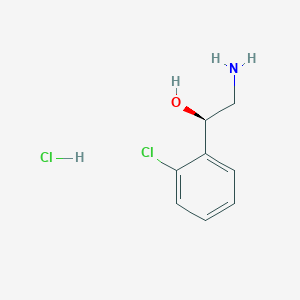


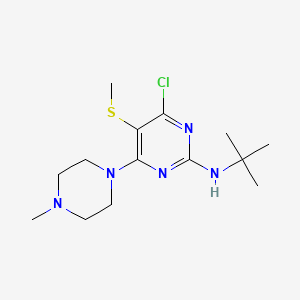
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
